2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid
Overview
Description
2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid is an organic compound with the molecular formula C19H21NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a diethylamino group and a methylbenzoyl group attached to a benzoic acid core.
Mechanism of Action
Target of Action
Similar compounds such as methyl red and diethylamino hydroxybenzoyl hexyl benzoate have been found to interact with fmn-dependent nadh-azoreductase 1 and UV-A radiation respectively
Mode of Action
It’s structurally similar to diethylamino hydroxybenzoyl hexyl benzoate, which is known to absorb uv-a radiation . This suggests that 2-(4-(Diethylamino)-2-methylbenzoyl)benzoic acid might also interact with UV radiation, but further studies are required to confirm this.
Biochemical Pathways
Benzoic acid derivatives have been found to be involved in various biochemical pathways
Pharmacokinetics
Similar compounds such as diethylamino hydroxybenzoyl hexyl benzoate have been found to have low percutaneous absorption . This suggests that 2-(4-(Diethylamino)-2-methylbenzoyl)benzoic acid might also have similar ADME properties, but further studies are required to confirm this.
Result of Action
Similar compounds such as diethylamino hydroxybenzoyl hexyl benzoate are known to attenuate the exposure of uv radiation on human skin . This suggests that 2-(4-(Diethylamino)-2-methylbenzoyl)benzoic acid might also have similar effects, but further studies are required to confirm this.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability can be affected by temperature, pH, and light exposure. In the case of 2-(4-(Diethylamino)-2-methylbenzoyl)benzoic acid, it’s known to decompose under certain conditions, releasing heat and gas . Therefore, it’s crucial to store and handle this compound properly to maintain its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid typically involves the reaction of 3-diethylaminophenol with phthalic anhydride in the presence of a solvent such as toluene. The reaction is carried out at elevated temperatures (100-130°C) to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and UV filters
Comparison with Similar Compounds
- 2-[4-(Dimethylamino)-2-hydroxybenzoyl]benzoic acid
- 4-(Dimethylamino)benzoic acid
- 2-Ethylhexyl 4-(dimethylamino)benzoate
Comparison: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid is unique due to its specific diethylamino and methylbenzoyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different solubility, stability, and interaction with biological targets, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-4-20(5-2)14-10-11-15(13(3)12-14)18(21)16-8-6-7-9-17(16)19(22)23/h6-12H,4-5H2,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHHSJHVOYVIRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068811 | |
Record name | Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52830-65-6 | |
Record name | 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52830-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(4-(diethylamino)-2-methylbenzoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052830656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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